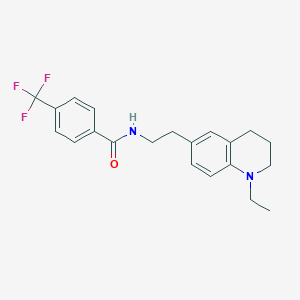
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H23F3N2O and its molecular weight is 376.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of quinoline derivatives. Its structure suggests potential biological activities, although comprehensive studies are still limited. This article aims to summarize the known biological activities, mechanisms of action, and research findings related to this compound.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
| Property | Value |
|---|---|
| Molecular Weight | 396.47 g/mol |
| LogP (Partition Coefficient) | 3.5 |
| Solubility | Low in water |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The precise mechanism of action for this compound remains largely unexplored. However, based on its structural characteristics, it is hypothesized that the compound may interact with biological targets through:
- Non-covalent interactions : Such as hydrogen bonding and π-π stacking.
- Potential receptor modulation : The trifluoromethyl group might enhance lipophilicity and receptor binding affinity.
Anticancer Activity
Preliminary studies suggest that quinoline derivatives exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study:
A study on related quinoline derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. While specific data for this compound is lacking, its structural analogs suggest potential efficacy.
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Research indicates that compounds with similar functional groups can exhibit activity against a range of pathogens including bacteria and fungi.
Example Findings:
A related compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- Absorption : Likely moderate due to lipophilic nature.
- Distribution : Predicted high volume of distribution based on LogP values.
- Metabolism : Potentially metabolized by cytochrome P450 enzymes; further studies are needed.
- Excretion : Primarily via hepatic pathways; renal excretion may also play a role.
Research Applications
This compound serves as a valuable scaffold in medicinal chemistry for developing novel therapeutic agents. Its synthesis and modification can lead to derivatives with enhanced biological profiles.
特性
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O/c1-2-26-13-3-4-17-14-15(5-10-19(17)26)11-12-25-20(27)16-6-8-18(9-7-16)21(22,23)24/h5-10,14H,2-4,11-13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOKCCLSRLKQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













